

# Tubeimoside I signaling pathways in apoptosis and autophagy.

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An In-depth Technical Guide to **Tubeimoside I** Signaling in Apoptosis and Autophagy

#### Introduction

**Tubeimoside I** (TBM-I), also known as TBMS1, is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3] Emerging evidence has highlighted its potent anti-cancer activities across a spectrum of malignancies, including lung, breast, colorectal, and glioma cell lines.[1][4][5][6][7] TBM-I exerts its therapeutic effects by modulating multiple critical cellular processes, primarily apoptosis and autophagy, through a complex network of signaling pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms of TBM-I, focusing on its role in apoptosis and autophagy, with detailed data summaries, experimental protocols, and pathway visualizations for researchers and drug development professionals.

## **Quantitative Data Summary**

The cytotoxic and modulatory effects of **Tubeimoside I** are dose-dependent and vary across different cancer cell lines.

## Table 1: IC50 Values of Tubeimoside I in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 Value (μM)	Citation(s)
DU145	Prostate Cancer	~10	[10][11]
PC3	Prostate Cancer	~20	[10][11]
A549	Lung Cancer	Not specified, effective at 4-16 μmol/L	[1]
PC9	Lung Cancer	Not specified, effective at 8-16 µmol/L	[1][12]
SKOV-3	Ovarian Cancer	Not specified, effective dose- and time-dependently	[2]
U251	Glioma	Not specified, effective at 30 μg/ml	[13]
HepG2	Liver Cancer	Not specified, effective at 15-30 μM	[14]
HCT-116	Colon Cancer	Not specified, effective dose- dependently (0.5-10 μΜ)	[14]
SCC15	Oral Squamous Cell Carcinoma	11.6 (at 24h)	[15]
CAL27	Oral Squamous Cell Carcinoma	14.6 (at 24h)	[15]

Table 2: Effects of Tubeimoside I on Key Signaling Proteins



Target Protein	Pathway	Effect	Cell Line(s)	Citation(s)
Apoptosis- Related				
Bax	Intrinsic Apoptosis	Upregulation	A549, PC9, SKOV-3, DU145, U251	[1][2][6][10][12] [16][17]
Bcl-2	Intrinsic Apoptosis	Downregulation	A549, SKOV-3, DU145, U251	[1][2][6][10][13] [16][17]
Cleaved Caspase-3	Caspase Cascade	Upregulation/Acti vation	A549, SKOV-3, DU145, U251	[1][2][10][11][18] [19]
Cleaved Caspase-9	Caspase Cascade	Upregulation/Acti vation	A549	[1]
Cleaved PARP	Apoptosis Execution	Upregulation	A549	[1]
p-Akt	PI3K/Akt Pathway	Downregulation	U251, Breast Cancer Cells	[3][13][20]
p-JNK	MAPK Pathway	Upregulation/Acti vation	A549, PC9, DU145	[1][11][12]
p-p38	MAPK Pathway	Upregulation/Acti vation	DU145	[11]
p-ERK1/2	MAPK Pathway	Upregulation/Acti vation	SKOV-3, Melanoma Cells	[2][21][22]
c-FLIP	Extrinsic Apoptosis	Downregulation	Various Cancer Cells	[3][23]
Autophagy- Related				
Beclin 1	Autophagy Initiation	Upregulation	HepG2	[24]



LC3-II	Autophagosome Formation	Upregulation/Acc umulation	HepG2, CRC Cells, Melanoma Cells	[4][21][24]
p-AMPK	AMPK Pathway	Upregulation/Acti vation	HepG2, CRC Cells	[4][24][25]
p-mTOR	mTOR Pathway	Downregulation	Various Cancer Cells	[1][5]

## **Signaling Pathways in Apoptosis**

TBM-I primarily induces apoptosis through the intrinsic mitochondrial pathway, often initiated by oxidative stress. It also modulates other key survival pathways like PI3K/Akt and MAPK to sensitize cancer cells to apoptosis.

## **Intrinsic (Mitochondrial) Apoptosis Pathway**

The most documented mechanism of TBM-I-induced apoptosis involves the mitochondria. TBM-I treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS). [10][11][18] This oxidative stress induces mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential.[10] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[18][19]

The process is tightly regulated by the Bcl-2 family of proteins. TBM-I upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][2][6][13][17] This shift in the Bax/Bcl-2 ratio is a critical factor that facilitates mitochondrial permeabilization.[6][17] Once in the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway.[1] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like PARP.[1][2][10]

#### Modulation of PI3K/Akt and MAPK Pathways

TBM-I's pro-apoptotic activity is also mediated by its inhibitory effects on pro-survival signaling cascades.

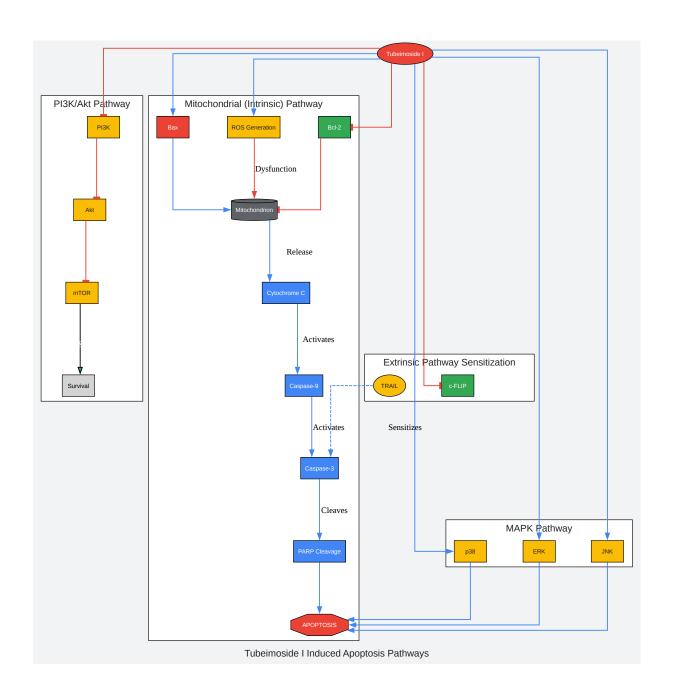


- PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and it is often overactive in cancer.[26][27][28] TBM-I has been shown to suppress the phosphorylation (activation) of Akt, thereby inhibiting this pathway.[13] This inhibition prevents the downstream suppression of apoptotic factors and contributes to cell death. In some contexts, TBM-I directly binds to and suppresses mTOR kinase, further disrupting this survival axis.[1][5]
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including JNK, p38, and ERK, plays a dual role in cell fate. TBM-I treatment activates the stress-activated kinases JNK and p38.[1][11][12] Activation of the JNK pathway, in particular, has been directly linked to TBM-I-induced apoptosis in lung cancer cells.[12] In some cell types like ovarian cancer, TBM-I also activates the ERK1/2 pathway, which contributes to its proapoptotic effects.[2][22]

#### **Extrinsic Apoptosis Pathway Sensitization**

TBM-I can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][23] It achieves this by downregulating c-FLIP, a key inhibitor of the extrinsic pathway. This downregulation is mediated by the deubiquitinase STAMBPL1, making cancer cells more susceptible to TRAIL-induced cell death.[3][23]





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Caption: **Tubeimoside I** induces apoptosis via ROS generation, modulation of Bcl-2/Bax, and activation of MAPK pathways, while inhibiting the pro-survival PI3K/Akt/mTOR axis.

## **Signaling Pathways in Autophagy**

Autophagy is a catabolic process where cells degrade and recycle their own components, which can be either a pro-survival or pro-death mechanism in cancer.[20] TBM-I has a complex, context-dependent effect on autophagy.

#### **Induction of Autophagy via AMPK**

In several cancer cell types, such as hepatocellular carcinoma (HepG2) and colorectal cancer cells, TBM-I induces autophagy.[4][24][25] This induction is often mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[24][25] TBM-I increases the phosphorylation of AMPK, which in turn can initiate the autophagic process.[24] This leads to an increase in the expression of essential autophagy-related genes like Beclin 1 and the conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[24]

#### **Inhibition of Autophagic Flux**

Interestingly, while TBM-I can initiate autophagy, it has also been shown to block the later stages of the process, known as autophagic flux.[4][14] In colorectal cancer cells, TBM-I treatment leads to the accumulation of autophagolysosomes by impairing their degradation, possibly by inhibiting lysosomal hydrolytic enzymes.[4][25] This blockage of autophagy flux contributes to TBM-I's cytotoxic effects, as the accumulation of dysfunctional autophagosomes can be detrimental to the cell.[4]

#### Regulation by Akt/mTOR and MEK/ERK Pathways

- Akt/mTOR Pathway: The Akt/mTOR pathway is a major inhibitor of autophagy. TBM-I's ability
  to suppress Akt and mTOR activity not only promotes apoptosis but also relieves the
  inhibition on autophagy, contributing to its induction.[20] In breast cancer cells, TBM-I
  induces a cytoprotective form of autophagy through the Akt-mediated pathway.[14][20]
- MEK/ERK Pathway: In melanoma cells, TBM-I causes hyperactivation of the MEK/ERK signaling cascade.[21][29] This sustained, high-level activation of an oncogenic pathway



induces a toxic stress that results in a partly disrupted, cytoprotective autophagy.[21][29][30]

Caption: **Tubeimoside I** induces autophagy via AMPK activation but can also block autophagic flux, creating a complex cellular response.

## **Experimental Protocols**

The following are generalized protocols for key experiments used to investigate the effects of TBM-I. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

### **Cell Viability Assay (CCK8/MTT)**

This assay measures the cytotoxic effect of TBM-I on cancer cells.

- Materials: 96-well plates, cancer cell lines, complete culture medium, Tubeimoside I (stock solution in DMSO), CCK8 or MTT reagent, microplate reader.
- Procedure:
  - Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
  - Treat the cells with various concentrations of TBM-I (e.g., 0, 2.5, 5, 10, 20, 40 μM) for 24,
     48, or 72 hours. Include a vehicle control (DMSO).[31]
  - Add 10 μL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.[4]
  - Measure the absorbance at 450 nm using a microplate reader.[4]
  - Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

#### **Apoptosis Analysis by Annexin V-FITC/PI Staining**

This flow cytometry-based method quantifies the percentage of apoptotic cells.

 Materials: 6-well plates, TBM-I, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit, flow cytometer.



#### Procedure:

- Seed cells (e.g., 1x10<sup>6</sup> cells/well) in 6-well plates and treat with desired concentrations of TBM-I for 24 hours.[15]
- Harvest cells by trypsinization and wash twice with cold PBS.[15][32]
- Resuspend the cell pellet in 100 μL of 1X binding buffer provided in the kit.[15][21]
- Add 5 μL of Annexin V-FITC and 5-10 μL of PI to the cell suspension.[15][21][32]
- Incubate the cells for 15 minutes at room temperature in the dark.[15][32]
- Add 400 μL of 1X binding buffer to each sample.
- Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[32]

#### **Western Blotting for Protein Expression**

This technique is used to detect changes in the levels of specific proteins involved in the signaling pathways.

Materials: TBM-I treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF
membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3B, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

#### Procedure:

- Lyse TBM-I treated cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.



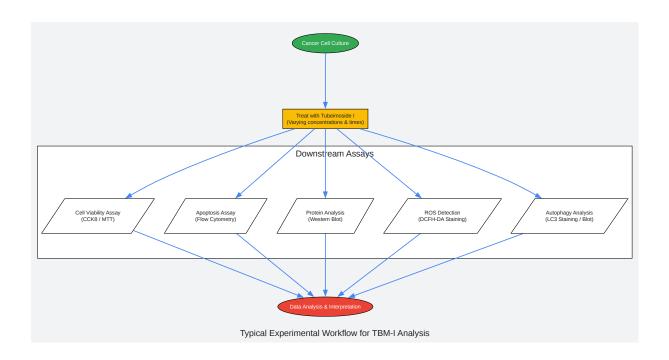
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the data.

#### Intracellular ROS Detection

This assay measures the generation of ROS using a fluorescent probe.

- Materials: Fluorescent probe DCFH-DA, TBM-I treated cells, PBS, flow cytometer or fluorescence microscope.
- Procedure:
  - Treat cells with TBM-I for the desired time.
  - Harvest the cells and wash with PBS.
  - Incubate the cells with DCFH-DA (e.g., 10 μM) for 20-30 minutes at 37°C in the dark.[4]
  - Wash the cells to remove excess probe.
  - Measure the fluorescence intensity using a flow cytometer (excitation ~490 nm, emission ~530 nm) or visualize under a fluorescence microscope.[4] An increase in fluorescence indicates an increase in intracellular ROS levels.





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#### References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca<sup>2+</sup> and caspase-dependent signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma [frontiersin.org]
- 8. Tubeimoside I Ameliorates Myocardial Ischemia-Reperfusion Injury through SIRT3-Dependent Regulation of Oxidative Stress and Apoptosis - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via

#### Foundational & Exploratory





Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]
- 23. KUMEL Repository: Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation [kumel.medlib.dsmc.or.kr]
- 24. Tubeimoside I induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
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